![molecular formula C9H20N2O B13199828 (3R)-3-[Ethyl(methyl)amino]-N,N-dimethylbutanamide](/img/structure/B13199828.png)
(3R)-3-[Ethyl(methyl)amino]-N,N-dimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-[Ethyl(methyl)amino]-N,N-dimethylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethyl(methyl)amino group attached to the third carbon of a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-[Ethyl(methyl)amino]-N,N-dimethylbutanamide typically involves the reaction of N,N-dimethylbutanamide with ethyl(methyl)amine. The reaction is carried out under controlled conditions to ensure the correct stereochemistry of the product. Common reagents used in this synthesis include catalysts such as palladium or platinum, which facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems ensures consistent production quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-[Ethyl(methyl)amino]-N,N-dimethylbutanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
(3R)-3-[Ethyl(methyl)amino]-N,N-dimethylbutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-3-[Ethyl(methyl)amino]-N,N-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-[Ethyl(methyl)amino]-N,N-dimethylpropanamide: Similar structure but with a shorter carbon chain.
(3R)-3-[Ethyl(methyl)amino]-N,N-dimethylpentanamide: Similar structure but with a longer carbon chain.
(3R)-3-[Ethyl(methyl)amino]-N,N-dimethylhexanamide: Similar structure but with an even longer carbon chain.
Uniqueness
(3R)-3-[Ethyl(methyl)amino]-N,N-dimethylbutanamide is unique due to its specific stereochemistry and the presence of both ethyl and methyl groups on the amino moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H20N2O |
|---|---|
Molecular Weight |
172.27 g/mol |
IUPAC Name |
(3R)-3-[ethyl(methyl)amino]-N,N-dimethylbutanamide |
InChI |
InChI=1S/C9H20N2O/c1-6-11(5)8(2)7-9(12)10(3)4/h8H,6-7H2,1-5H3/t8-/m1/s1 |
InChI Key |
FVYNEPSEBQGGAU-MRVPVSSYSA-N |
Isomeric SMILES |
CCN(C)[C@H](C)CC(=O)N(C)C |
Canonical SMILES |
CCN(C)C(C)CC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


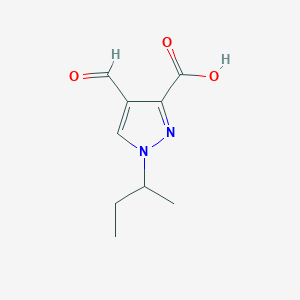
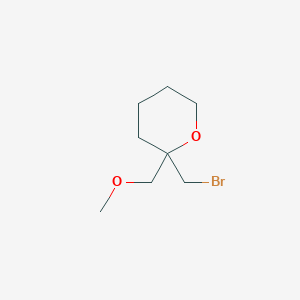
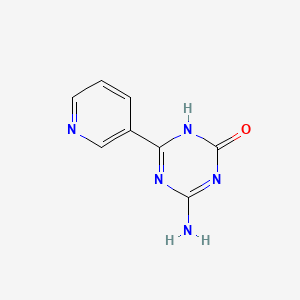

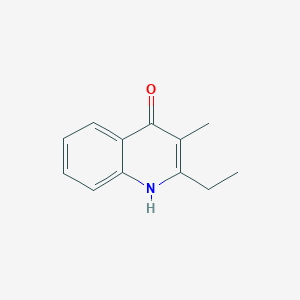
![Ethyl 2-[2-(2,6-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13199786.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,4-dimethylpentanoic acid](/img/structure/B13199803.png)

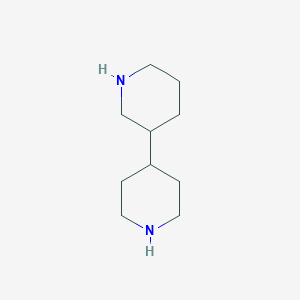


![2-[(2,5-Dichlorophenyl)sulfanyl]acetaldehyde](/img/structure/B13199811.png)
![2-[3-(2-Bromophenyl)phenyl]ethan-1-amine](/img/structure/B13199818.png)
